molecular formula C13H17N3O3 B12825048 (S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Cat. No.: B12825048
M. Wt: 263.29 g/mol
InChI Key: NIXFVDGBGVLYCM-CYBMUJFWSA-N
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Description

(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This step is crucial for forming the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the nitro and azaspiro groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The bicyclo[2.2.2]octane core can participate in substitution reactions, especially at positions adjacent to the nitro group.

Common Reagents and Conditions

Common reagents for these reactions include molecular iodine for iodocyclization, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve organic solvents like acetonitrile and controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane core.

Scientific Research Applications

Chemistry

In chemistry, (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in drug discovery and development .

Biology

Biologically, this compound is studied for its potential as a bioisostere, which can replace phenyl rings in drug molecules to improve their physicochemical properties . This can lead to enhanced water solubility, metabolic stability, and reduced lipophilicity.

Medicine

In medicine, the compound’s potential antiviral and anticancer activities are of particular interest. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic development .

Industry

Industrially, the compound’s applications are more limited but could include its use in the synthesis of specialized materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of (S)-5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azaspiro and bicyclo[2.2.2]octane moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(3S)-5'-nitrospiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]

InChI

InChI=1S/C13H17N3O3/c17-16(18)11-5-9-6-13(19-12(9)14-7-11)8-15-3-1-10(13)2-4-15/h5,10,14H,1-4,6-8H2/t13-/m1/s1

InChI Key

NIXFVDGBGVLYCM-CYBMUJFWSA-N

Isomeric SMILES

C1CN2CCC1[C@]3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-]

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-]

Origin of Product

United States

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